molecular formula C16H18N4O2S B10967187 7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10967187
M. Wt: 330.4 g/mol
InChI Key: FIYMRFMHMVYYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound that combines the structural features of thiazole and pyrimidine rings.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

7-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C16H18N4O2S/c21-15-10-13(17-16-20(15)7-9-23-16)11-18-3-5-19(6-4-18)12-14-2-1-8-22-14/h1-2,7-10H,3-6,11-12H2

InChI Key

FIYMRFMHMVYYLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC3=CC(=O)N4C=CSC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the reaction of thiazoles with thiourea, followed by cyclization and functionalization steps . The reaction conditions often include the use of bases such as anhydrous potassium carbonate and solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 7-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with molecular targets such as topoisomerase II. This enzyme is crucial for DNA replication and cell division, and its inhibition leads to the disruption of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific combination of functional groups and its potent cytotoxic activity against multiple cancer cell lines.

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